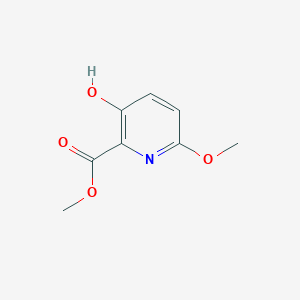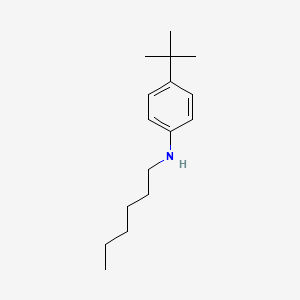
N-n-hexyl-4-tert-butylaniline
Vue d'ensemble
Description
N-n-hexyl-4-tert-butylaniline is an organic compound with the molecular formula C16H27N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a hexyl group, and a tert-butyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-n-hexyl-4-tert-butylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-tert-butylaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-n-hexyl-4-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Simpler aniline derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
Applications De Recherche Scientifique
N-n-hexyl-4-tert-butylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-n-hexyl-4-tert-butylaniline involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The tert-butyl and hexyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylaniline: Lacks the hexyl group, making it less hydrophobic.
N-Hexylaniline: Lacks the tert-butyl group, affecting its steric properties.
4-tert-Butyl-N-methylaniline: Has a methyl group instead of a hexyl group, influencing its chemical reactivity.
Uniqueness
N-n-hexyl-4-tert-butylaniline is unique due to the presence of both tert-butyl and hexyl groups, which confer distinct hydrophobic and steric properties. These characteristics make it a valuable compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C16H27N |
|---|---|
Poids moléculaire |
233.39 g/mol |
Nom IUPAC |
4-tert-butyl-N-hexylaniline |
InChI |
InChI=1S/C16H27N/c1-5-6-7-8-13-17-15-11-9-14(10-12-15)16(2,3)4/h9-12,17H,5-8,13H2,1-4H3 |
Clé InChI |
MBMYLXXCEMVJJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-(2-Fluoroethoxy)phenoxy]methyl]oxirane](/img/structure/B8333342.png)
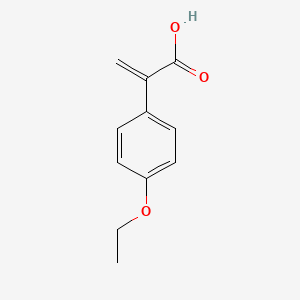
![1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8333362.png)


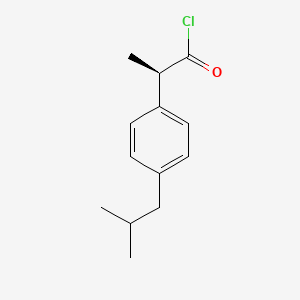
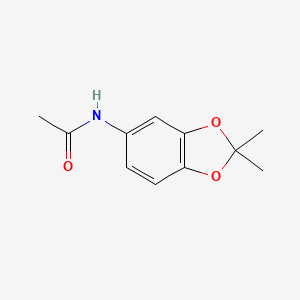
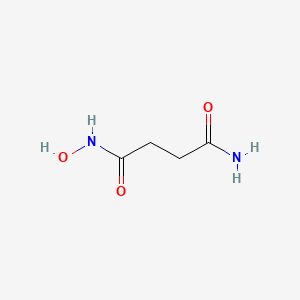

![N-[4-cyano-3-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B8333411.png)
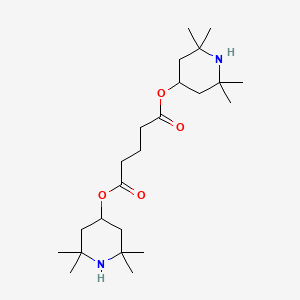
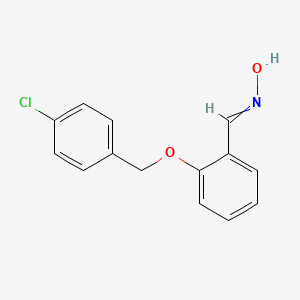
![4-[(Furan-2-ylmethyl)-amino]-phthalic acid](/img/structure/B8333426.png)
